ERα Antagonism Potency: GNE-149 vs. AZD9496 and Fulvestrant
GNE-149 demonstrates sub-nanomolar antagonism of ERα with an IC50 of 0.053 nM, representing a 5.3-fold increase in potency compared to the oral SERD AZD9496 (IC50 = 0.28 nM) . This potency also compares favorably to the injectable standard-of-care fulvestrant, for which reported ERα binding IC50 values range from 0.094 nM to 9.4 nM .
| Evidence Dimension | ERα antagonism potency (IC50) |
|---|---|
| Target Compound Data | 0.053 nM |
| Comparator Or Baseline | AZD9496: 0.28 nM; Fulvestrant: 0.094 - 9.4 nM |
| Quantified Difference | 5.3-fold more potent than AZD9496; up to ~177-fold more potent than fulvestrant (depending on assay) |
| Conditions | Cell-free binding assay (for GNE-149 and AZD9496); various assays for fulvestrant |
Why This Matters
Higher intrinsic potency at the molecular target can translate to lower effective doses in vivo, potentially reducing off-target effects and improving the therapeutic window, which is a critical consideration in selecting a lead compound for further development or preclinical study.
